molecular formula C6H13NaO9P B1320707 D-Glucose-6-phosphate disodium salt CAS No. 3671-99-6

D-Glucose-6-phosphate disodium salt

Cat. No.: B1320707
CAS No.: 3671-99-6
M. Wt: 283.13 g/mol
InChI Key: TZQUTLWZPHPOSF-BTVCFUMJSA-N
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Description

D-Glucose-6-phosphate disodium salt is a chemical compound with significant importance in various scientific fields

Scientific Research Applications

D-Glucose-6-phosphate disodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its therapeutic potential in treating metabolic disorders and its use in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucose-6-phosphate disodium salt involves several steps. The primary method includes the phosphorylation of a hexose derivative under controlled conditions. The reaction typically requires a phosphorylating agent such as phosphorus oxychloride or phosphoric acid, and a base like sodium hydroxide to neutralize the reaction mixture. The reaction is carried out in an aqueous medium at a temperature range of 0-25°C to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is continuously monitored, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

D-Glucose-6-phosphate disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted phosphates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Glucose-6-phosphate disodium salt is unique due to its specific structural configuration and its ability to participate in a variety of biochemical reactions. Unlike other similar compounds, it has a distinct role in both metabolic and signaling pathways, making it a versatile compound in scientific research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate involves the protection of a hexose sugar, followed by the addition of a phosphate group and deprotection to yield the final product.", "Starting Materials": [ "D-glucose", "Diethyl phosphorochloridate", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Protection of D-glucose with acetic anhydride and pyridine to yield the acetyl derivative", "Addition of diethyl phosphorochloridate to the acetyl derivative in the presence of sodium hydroxide to yield the phosphoric acid ester", "Deprotection of the acetyl and phosphate groups with methanol and sodium hydroxide to yield Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate" ] }

CAS No.

3671-99-6

Molecular Formula

C6H13NaO9P

Molecular Weight

283.13 g/mol

IUPAC Name

disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate

InChI

InChI=1S/C6H13O9P.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/t3-,4+,5+,6+;/m0./s1

InChI Key

TZQUTLWZPHPOSF-BTVCFUMJSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)(O)O.[Na]

SMILES

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O.[Na]

3671-99-6

physical_description

White crystalline solid;  [Sigma-Aldrich MSDS]

Related CAS

3671-99-6
112898-35-8
54010-71-8

Origin of Product

United States

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